Product packaging for 3-(Ethylsulfonyl)-4-methylaniline(Cat. No.:)

3-(Ethylsulfonyl)-4-methylaniline

Cat. No.: B13008309
M. Wt: 199.27 g/mol
InChI Key: MLLRFNXNJPBWJW-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-methylaniline is a substituted aniline derivative of high interest in chemical synthesis and pharmaceutical research. This compound features both a methyl and an ethylsulfonyl group on the aniline ring, a structural motif known to be valuable for creating diverse chemical libraries. Similar sulfonyl-substituted anilines are frequently employed as key precursors in the synthesis of various nitrogen-containing heterocycles, such as indazoles . The primary amino group allows for further functionalization, making it a versatile building block for the development of more complex molecules. Its potential applications include serving as a scaffold in medicinal chemistry for the discovery of new biologically active compounds and as an intermediate in materials science. The sulfonyl group can influence the compound's electronic properties and binding affinity, which is crucial in the design of enzyme inhibitors or receptor ligands. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B13008309 3-(Ethylsulfonyl)-4-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-ethylsulfonyl-4-methylaniline

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3

InChI Key

MLLRFNXNJPBWJW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)N)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Ethylsulfonyl 4 Methylaniline

Direct Synthesis Approaches

Direct approaches aim to introduce one of the key functional groups in a single step onto a precursor that already contains the other core components. However, these methods are often challenged by issues of regioselectivity and substrate reactivity.

Direct electrophilic sulfonylation involves the reaction of a substituted aniline (B41778), in this case, 4-methylaniline (p-toluidine), with a sulfonating agent. The amino group is a powerful ortho, para-directing group, while the methyl group also directs to its ortho and para positions. In p-toluidine (B81030), the positions ortho to the amino group (and meta to the methyl) are sterically hindered, and the position para to the amino group is occupied by the methyl group. The primary positions for electrophilic attack are therefore ortho to the methyl group (meta to the amine).

However, direct introduction of an ethylsulfonyl group via electrophilic aromatic substitution is not a standard transformation. More commonly, a sulfonic acid group (-SO₃H) is introduced. A patented process describes the sulfonation of p-toluidine with oleum (B3057394) in sulfuric acid to produce p-toluidine-2-sulfonic acid, which has the desired substitution pattern. google.com

Challenges:

Harsh Conditions: The reaction requires strong acids like fuming sulfuric acid (oleum), which can lead to side reactions and degradation of the aniline. wikipedia.org

Regioselectivity: While sulfonation of p-toluidine can yield the desired 2-sulfonyl isomer, controlling the reaction to prevent the formation of other isomers can be difficult. google.com

Functional Group Conversion: This method yields a sulfonic acid. A subsequent, often challenging, multi-step conversion would be required to transform the sulfonic acid group (-SO₃H) into the target ethylsulfonyl group (-SO₂CH₂CH₃).

Due to these limitations, direct electrophilic sulfonylation is generally not the preferred method for synthesizing alkyl aryl sulfones like 3-(ethylsulfonyl)-4-methylaniline.

Nucleophilic aromatic substitution (SNAr) offers a potential route where a nucleophile replaces a leaving group on the aromatic ring. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. lumenlearning.commasterorganicchemistry.comlibretexts.org

A hypothetical direct SNAr route to this compound would involve reacting a substrate like 3-chloro-4-methylaniline (B146341) with an ethylsulfinate salt (e.g., NaSO₂Et). However, the aniline ring is not sufficiently activated for this reaction to proceed. The amino group is electron-donating, which deactivates the ring toward nucleophilic attack.

A more viable, albeit indirect, SNAr strategy involves using a precursor where the activating group is a nitro group instead of an amine. A plausible pathway starts with a substrate such as 1-chloro-4-methyl-2-nitrobenzene. nist.gov

Plausible SNAr-based Multi-step Route:

SNAr Reaction: 1-chloro-4-methyl-2-nitrobenzene is reacted with sodium ethanethiolate (NaSCH₂CH₃). The nitro group, being ortho to the chlorine leaving group, strongly activates the ring for nucleophilic attack.

Oxidation: The resulting thioether, 1-(ethylthio)-4-methyl-2-nitrobenzene, is then oxidized to the corresponding sulfone, 1-(ethylsulfonyl)-4-methyl-2-nitrobenzene.

Reduction: Finally, the nitro group is reduced to an amino group to yield the target compound.

This sequence highlights that while SNAr is a powerful tool for C-S bond formation, it is typically employed in a multi-step strategy for this class of compounds rather than as a direct route to the final aniline.

This section focuses on the introduction of the amine functionality onto the aromatic ring. While "reductive amination" classically refers to the conversion of aldehydes or ketones to amines, in the context of aromatic amine synthesis, the most prevalent method is the reduction of a nitroaromatic precursor. This transformation is a critical final step in many synthetic routes to this compound.

The key precursor for this step is 1-(ethylsulfonyl)-4-methyl-2-nitrobenzene . The reduction of the nitro group to a primary amine can be accomplished using a wide variety of reagents and conditions, offering high yields and functional group tolerance.

Common Reduction Methods:

Reagent/CatalystSolvent(s)ConditionsNotes
H₂, Pd/CEthanol, Methanol, Ethyl AcetateRoom temperature, 1-4 atm H₂A very common, clean, and efficient method.
SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxA classic and reliable method for aromatic nitro group reduction.
Fe, HClWater, EthanolRefluxAn inexpensive and effective industrial method.
Na₂S₂O₄Water, MethanolRoom Temperature to RefluxSodium dithionite (B78146) is a mild reducing agent.
NaBH₄, NiCl₂Methanol0 °C to Room TemperatureA versatile system for nitro reduction.

This reduction step is generally high-yielding and represents the most reliable way to generate the aniline functionality in the final stage of the synthesis.

Multi-Step Synthetic Routes

Multi-step syntheses are the most practical and widely applicable methods for preparing this compound. These routes allow for the controlled, sequential introduction of functional groups, overcoming the regioselectivity challenges of direct approaches.

A robust and logical synthesis can be designed based on a series of functional group interconversions (FGIs) starting from a simple, commercially available precursor. An effective route, analogous to a reported synthesis for a similar structure, begins with 4-methylthiophenol (p-thiocresol).

Synthetic Scheme:

S-Ethylation: 4-Methylthiophenol is alkylated with an ethylating agent like ethyl iodide in the presence of a base (e.g., K₂CO₃) to form 1-(ethylthio)-4-methylbenzene.

Oxidation: The sulfide (B99878) is then oxidized to the sulfone, 1-(ethylsulfonyl)-4-methylbenzene (B1294505). Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Nitration: Electrophilic nitration of 1-(ethylsulfonyl)-4-methylbenzene is performed using a nitrating agent such as nitric acid in a sulfuric acid medium. The powerful electron-withdrawing sulfonyl group is a meta-director, while the methyl group is an ortho, para-director. Their combined influence strongly directs the incoming nitro group to the position ortho to the methyl group and meta to the sulfonyl group, yielding the key intermediate, 1-(ethylsulfonyl)-4-methyl-2-nitrobenzene, with high regioselectivity.

Reduction: As described in section 2.1.3, the final step is the reduction of the nitro group to afford the target molecule, this compound.

This FGI-based approach provides a reliable and scalable pathway to the desired product.

Modern transition-metal-catalyzed cross-coupling reactions provide powerful alternative strategies for constructing the C-N and C-S bonds required for the aniline skeleton. researchgate.net

Buchwald-Hartwig Amination (C-N Coupling): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. beilstein-journals.orgwikipedia.orgrsc.org A potential route to this compound could involve the amination of the precursor 3-bromo-1-(ethylsulfonyl)-4-methylbenzene . This reaction would typically use a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu). beilstein-journals.orgstackexchange.com An ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, is often used, followed by hydrolysis to reveal the primary amine. wikipedia.orgrsc.org While powerful, this method requires the prior synthesis of the specific aryl bromide precursor.

C-S Coupling for Sulfone Synthesis: Alternatively, the aryl-sulfonyl bond can be formed via cross-coupling. organic-chemistry.orgorganic-chemistry.org One approach involves the copper- or palladium-catalyzed reaction of an aryl halide, such as 2-bromo-5-nitrotoluene , with a sulfinate salt, like sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na). This would directly form the nitro-sulfonyl precursor, which is then reduced to the target aniline. This strategy leverages a readily available starting material and builds the key C-S bond efficiently.

These cross-coupling methods represent state-of-the-art techniques that offer alternative, and sometimes more direct, entries into the required chemical scaffold compared to more traditional FGI sequences.

Computational and Theoretical Chemistry Investigations of 3 Ethylsulfonyl 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 3-(Ethylsulfonyl)-4-methylaniline, revealing details about its geometry, electronic properties, and internal electronic interactions.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable state.

The conformational analysis involves identifying various possible spatial arrangements of the atoms (conformers) and determining their relative energies. For this compound, key conformational flexibility exists around the C-S and S-N bonds of the ethylsulfonyl group and the C-N bond of the aniline (B41778) group. By calculating the energy of each conformer, the global minimum energy structure can be identified. The optimized geometric parameters, including bond lengths and angles, provide a precise model of the molecular structure.

Table 1: Theoretically Optimized Geometrical Parameters of this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)
C-S1.77
S=O1.45
C-N1.40
C-C (aromatic)1.39 - 1.41
O-S-O: 119.5
C-S-C: 105.2
C-N-H: 112.0
C-C-C (aromatic): 119.0 - 121.0

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The spatial distribution of these orbitals in this compound reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the aniline ring and the amino group, which are electron-rich. Conversely, the LUMO is likely to be distributed over the electron-withdrawing ethylsulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nrct.go.th A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap (ΔE)4.62

Note: These energy values are hypothetical and representative of what might be expected for a molecule with this structure.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis helps to quantify the intramolecular charge transfer (ICT) occurring from the electron-donating aniline moiety to the electron-withdrawing ethylsulfonyl group. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. Significant ICT is expected from the lone pair of the nitrogen atom and the π-orbitals of the benzene (B151609) ring towards the antibonding orbitals of the sulfonyl group.

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C-C)5.2
π(C=C)π(S=O)2.8
π(C=C)σ*(S-C)1.5

Note: LP denotes a lone pair. E(2) values are illustrative examples of stabilization energies from donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.orgtci-thaijo.org It is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.

In the MEP map of this compound, different colors represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For this molecule, such regions are expected around the oxygen atoms of the sulfonyl group and potentially on the aniline nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the area around the sulfonyl group are expected to be electron-poor.

Green regions represent areas of neutral potential.

The MEP surface provides a clear, visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. researchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in the assignment of vibrational modes and confirms the optimized geometry. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

AtomPredicted ¹³C ShiftAtomPredicted ¹H Shift
C (NH₂)145.2H (NH₂)4.5
C (SO₂)138.5H (aromatic)6.8 - 7.5
C (CH₃)135.1H (CH₂)2.8
Aromatic Cs115 - 130H (CH₃)1.2
C (CH₂)55.4H (ring CH₃)2.3
C (CH₃)15.8

Note: These are illustrative chemical shift values and are relative to a standard (e.g., TMS).

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular modeling and dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase (e.g., in a solvent or a crystal). princeton.edunih.gov

MD simulations model the interactions between the this compound molecule and its surrounding environment (e.g., water molecules or other solute molecules) over time. This is achieved by using a force field, which is a set of parameters that describe the potential energy of the system.

These simulations can provide insights into:

Solvation: How the molecule is solvated and the specific hydrogen bonding interactions it forms with solvent molecules.

Aggregation: The tendency of the molecules to self-associate in solution.

Conformational Dynamics: How the molecule's conformation changes over time in a dynamic environment.

By simulating the system at a given temperature and pressure, MD can predict macroscopic properties and provide a dynamic picture of the intermolecular forces at play. nih.gov

Chemical Reactivity and Transformation Studies of 3 Ethylsulfonyl 4 Methylaniline

Reaction Mechanism Elucidation

The reactivity of 3-(Ethylsulfonyl)-4-methylaniline is a nuanced subject, governed by the electronic effects of its substituents. The primary amine is a potent activating group, while the ethylsulfonyl group is strongly deactivating. This dichotomy directs the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution Reactions at the Aniline (B41778) Ring

Electrophilic Aromatic Substitution (EAS) on the this compound ring is influenced by the directing effects of the existing substituents. The amino (-NH2) group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. youtube.comorganicchemistrytutor.com Conversely, the ethylsulfonyl (-SO2Et) group is a strong deactivating group and a meta-director because of its significant electron-withdrawing inductive and resonance effects. wikipedia.org

The positions on the aniline ring are numbered relative to the amine group (position 1). The methyl group is at position 4, and the ethylsulfonyl group is at position 3. The available positions for substitution are 2, 5, and 6.

Directing Effect of the Amino Group (-NH2): Directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para). Since position 4 is already occupied by a methyl group, it directs to positions 2 and 6.

Directing Effect of the Ethylsulfonyl Group (-SO2Et): Directs incoming electrophiles to position 5 (meta to itself and also meta to the amine).

Directing Effect of the Methyl Group (-CH3): A weak activating group that directs ortho to itself, which corresponds to positions 3 and 5.

In strongly acidic conditions, such as those used for nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a powerful deactivating group and a meta-director. guidechem.com This would direct incoming electrophiles to position 5. To achieve substitution at other positions, the high reactivity of the amine is often moderated by converting it into an amide (e.g., acetanilide), which is less activating but still an ortho, para-director. guidechem.comlibretexts.orgstackexchange.com This strategy allows for more controlled substitution, after which the amide can be hydrolyzed back to the amine. libretexts.org

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. quora.comacs.org This nucleophilicity allows it to react with a variety of electrophilic compounds.

Key reactions involving the amine's nucleophilicity include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common strategy to "protect" the amine group and moderate its activating effect during electrophilic aromatic substitution. guidechem.compearson.com

Reaction with Isocyanates: Nucleophilic attack on the electrophilic carbon of an isocyanate (R-N=C=O) leads to the formation of a substituted urea. rsc.org

Reaction with Chloroformates: Reaction with chloroformate esters (Cl-C(O)-OR) yields carbamate (B1207046) derivatives. wikipedia.org

These reactions are fundamental to the derivatization strategies discussed in section 5.2.1. The nucleophilic character of the amine is central to its role in building larger, more complex molecules. rsc.orgchemistrysteps.com

Reactions Involving the Ethylsulfonyl Group (e.g., Oxidation, Reduction, Desulfonylation)

The ethylsulfonyl group is generally robust and resistant to many chemical transformations. The sulfur atom is in its highest oxidation state (+6), so it cannot be further oxidized. However, it can undergo reduction and cleavage reactions under specific conditions.

Reduction: Aryl sulfones are resistant to many reducing agents. However, powerful reagents like lithium aluminum hydride (LiAlH4) can reduce them, although this often requires harsh conditions. psu.edu A combination of LiAlH4 with titanium tetrachloride (TiCl4) has been shown to rapidly reduce sulfones to their corresponding sulfides at room temperature. psu.edu

Desulfonylation: The removal of the sulfonyl group (desulfonylation) is a synthetically useful transformation. Reductive desulfonylation replaces the C-S bond with a C-H bond. This can be achieved using various reagents, including metal amalgams (like sodium or aluminum amalgam), tin hydrides, or samarium(II) iodide. researchgate.netwikipedia.org The mechanism often involves the formation of a radical anion, which then fragments. researchgate.net Nickel-catalyzed desulfonylative coupling reactions have also been developed, which allow for the formation of new carbon-carbon bonds at the site of the former sulfonyl group. nih.gov These methods highlight the sulfonyl group's utility as a removable activating or directing group in synthesis. nih.govacs.orgrsc.orgacs.org

Derivatization Strategies for Analytical and Synthetic Applications

Derivatizing this compound by modifying its functional groups is a key strategy for both synthesizing new compounds and for enhancing its detectability in analytical methods like High-Performance Liquid Chromatography (HPLC). researchgate.nettandfonline.comtandfonline.comthermofisher.comsigmaaldrich.com

Formation of Amides, Ureas, and Carbamates from the Amine Group

The nucleophilic amine group is readily converted into a range of derivatives. These reactions are crucial for creating new chemical entities with potentially different biological or material properties.

Amides: Amide formation is typically achieved by reacting the aniline with an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This is one of the most common derivatization reactions for anilines.

Ureas: Ureas are synthesized by reacting the aniline with an isocyanate. rsc.org Alternatively, a two-step procedure involving reaction with a reagent like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis can produce monosubstituted ureas. bioorganic-chemistry.com Catalyst-free methods using potassium isocyanate in water have also been developed, offering a green and efficient route. rsc.orgrsc.org

Carbamates: Carbamates are typically formed by reacting the aniline with a chloroformate (e.g., ethyl chloroformate) or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org Other methods involve reacting the amine with reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole, which proceeds quickly even with less reactive aromatic amines. nih.gov

The following table summarizes common derivatization reactions of the amine group.

Derivative TypeReagent ClassGeneral Reaction ConditionsProduct Formed
AmideAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Presence of a base (e.g., pyridine, triethylamine) to neutralize acid byproduct.N-(3-(ethylsulfonyl)-4-methylphenyl)amide
UreaIsocyanate (R-N=C=O)Typically in an inert solvent. Can also be performed in water with potassium isocyanate. rsc.org1-Substituted-3-(3-(ethylsulfonyl)-4-methylphenyl)urea
CarbamateChloroformate (Cl-COOR)Aqueous or organic solvent, often with a base.Alkyl (3-(ethylsulfonyl)-4-methylphenyl)carbamate

Modifications and Transformations of the Sulfonyl Moiety

While the sulfonyl group is less reactive than the amine, it can be targeted for specific transformations, often to introduce new functionalities or to act as a precursor for other groups.

Michael Addition: Vinyl sulfones, which could potentially be synthesized from the ethylsulfonyl group, are known to act as Michael acceptors, reacting with nucleophiles. wikipedia.org

Synthesis of Alkyl Aryl Sulfones: Various methods exist for creating the C-S bond to form alkyl aryl sulfones, which could be adapted to modify the ethyl group of the starting material. These include reactions of N-arylsulfonyl hydroxylamines with electron-deficient alkenes. nih.govmdpi.com

Precursor to Alkenes: In specific structural contexts, such as in the Julia olefination, sulfones can be eliminated to form alkenes. wikipedia.org

Transformations of the sulfonyl group are generally less straightforward than those of the amine but offer advanced synthetic routes to complex molecules. organic-chemistry.orgrsc.org

Chemical Stability and Degradation Pathways of this compound

The chemical stability of this compound is a critical aspect influencing its environmental persistence, metabolic fate, and potential for transformation into other chemical entities. While specific experimental data on the degradation of this compound is limited in publicly available literature, the reactivity of its core functional groups—the aromatic amine and the ethyl sulfone—allows for informed predictions regarding its stability under various conditions. The following sections explore the probable degradation pathways based on studies of analogous compounds.

Thermal Decomposition Studies

The thermal stability of this compound is dictated by the strength of its covalent bonds. The molecule is comprised of a substituted benzene (B151609) ring, an amino group, and an ethylsulfonyl group. In the absence of direct experimental data for this specific compound, the thermal behavior can be inferred from studies on similar aromatic sulfones and aniline derivatives.

The primary points of cleavage during thermal decomposition are expected to be the carbon-sulfur (C-S) and sulfur-oxygen (S=O) bonds within the ethylsulfonyl group, as well as the carbon-nitrogen (C-N) bond of the aniline moiety. Research on the thermal degradation of aromatic poly(ether sulfones) indicates that the decomposition process for such structures initiates at temperatures ranging from 370 to 650 °C. mdpi.com The initial steps in the thermal degradation of these related polymers often involve the scission of the sulfonyl group. mdpi.com

For simpler, non-polymeric aromatic sulfones, the onset of thermal decomposition for those with acyclic aliphatic groups and those attached to two aromatic groups has been observed at temperatures exceeding 350 °C. acs.org The primary degradation pathway for many sulfones involves the elimination of sulfur dioxide (SO₂). wikipedia.org In the case of this compound, heating would likely lead to the homolytic cleavage of the C-S bond, generating an ethylsulfonyl radical and a 4-methyl-3-aminophenyl radical. These reactive intermediates would then undergo further reactions, potentially leading to a complex mixture of products.

Another plausible decomposition pathway involves the cleavage of the ethyl-to-sulfonyl bond, releasing an ethyl radical and a 3-amino-4-methylbenzenesulfonyl radical. The aniline part of the molecule can also undergo decomposition, particularly at higher temperatures, which may involve the cleavage of the C-N bond.

Table 1: Thermal Decomposition Data for Structurally Related Compounds

Compound ClassOnset of Decomposition (°C)Key Degradation Products
Acyclic Aliphatic/Aromatic Sulfones> 350Sulfur Dioxide, Alkenes
Aromatic Poly(ether sulfones)370 - 650Sulfur Dioxide, Biphenyls, Dibenzofurans
Aryl Urethanes175 - 600Aryl Isocyanates, Alcohols

This table presents data from analogous compounds to infer the potential thermal behavior of this compound.

It is important to note that the presence of both the amino and methyl groups on the aniline ring can influence the exact decomposition temperature and the distribution of products. The amino group, for instance, might catalyze or otherwise participate in decomposition reactions.

Photochemical Degradation Mechanisms

The absorption of ultraviolet (UV) radiation can induce photochemical reactions in this compound, leading to its degradation. The aniline and sulfone functional groups are both known to be photo-reactive. Studies on the photodegradation of aryl sulfonamides, which share the sulfonyl-aromatic linkage, reveal that a common degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond. rsc.orgnih.gov For this compound, which is a sulfone rather than a sulfonamide, the analogous cleavage would be at the carbon-sulfur (C-S) bond.

Upon absorption of UV light, the molecule can be excited to a higher energy state, which can lead to bond cleavage, generating radical species. The primary photochemical processes are likely to be:

C-S Bond Cleavage: This is a highly probable pathway, leading to the formation of an ethyl radical and a 3-amino-4-methylbenzenesulfonyl radical, or an ethylsulfonyl radical and a 4-methyl-3-aminophenyl radical. These radicals can then react with other molecules or with each other, leading to a variety of secondary products.

SO₂ Extrusion: Photochemical extrusion of sulfur dioxide from the sulfonyl group is a known reaction for sulfonamides and could be a plausible pathway for this sulfone as well. nih.gov

Oxidation of the Aniline Moiety: The aniline portion of the molecule is susceptible to photo-oxidation. Studies on the degradation of o-toluidine (B26562) (2-methylaniline) using UV radiation in the presence of persulfate have shown that sulfate (B86663) and hydroxyl radicals are key oxidizing species. researchgate.net These highly reactive radicals can attack the aromatic ring, leading to hydroxylation, or abstract hydrogen atoms from the methyl or amino groups.

The degradation of o-toluidine was found to follow pseudo-first-order kinetics, with the rate being significantly influenced by the pH of the medium. researchgate.net It is reasonable to assume that the photochemical degradation of this compound would also be pH-dependent due to the presence of the basic amino group.

Table 2: Common Photodegradation Pathways for Related Aromatic Compounds

Compound ClassKey Photochemical ReactionsCommon Products
Aryl SulfonamidesS-N Bond Cleavage, SO₂ ExtrusionAmines, Sulfonic Acids
Toluidine DerivativesRing Hydroxylation, Side-chain OxidationHydroxylated Toluidines, Carboxylic Acids
Aromatic SulfonesC-S Bond CleavageRadicals, SO₂

This table summarizes findings from related compounds to suggest potential photochemical degradation pathways for this compound.

Hydrolytic Stability Under Various pH Conditions

The hydrolytic stability of this compound is its resistance to degradation in the presence of water. The sulfone functional group is generally considered to be stable to hydrolysis under neutral pH conditions. wikipedia.org However, under strongly acidic or basic conditions, and potentially at elevated temperatures, hydrolysis may occur.

The stability of the compound is expected to be pH-dependent, primarily due to the presence of the amino group.

Under Acidic Conditions (low pH): The amino group will be protonated to form an anilinium ion (-NH₃⁺). This will make the aromatic ring more electron-deficient. While sulfones are generally stable, studies on the hydrolysis of aromatic sulfonyl chlorides show that electron-withdrawing groups on the benzene ring can influence the rate of hydrolysis at the sulfonyl group. rsc.org However, sulfones are significantly less reactive than sulfonyl chlorides. It is unlikely that the ethylsulfonyl group would undergo significant hydrolysis under mild acidic conditions.

Under Neutral Conditions (pH ~7): The compound is expected to be largely stable. The rate of any potential hydrolysis would be very slow.

Table 3: Effect of pH on the Degradation of Structurally Related Compounds

Compound/ClassConditionEffect of pH
Aromatic Sulfonyl ChloridesHydrolysisRate is pH-dependent; proceeds via an Sₙ2 mechanism.
o-ToluidineUV/Persulfate DegradationEnhanced degradation at neutral pH compared to acidic or basic pH.
o-ToluidineFenton ProcesspH is a significant factor in degradation efficiency.

This table illustrates the influence of pH on the reactivity of similar compounds, suggesting that the stability of this compound is likely pH-dependent, especially in the context of oxidative or photochemical degradation.

Structure Activity Relationship Sar Studies of 3 Ethylsulfonyl 4 Methylaniline Derivatives Non Clinical Focus

Influence of Substituent Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of derivatives of 3-(Ethylsulfonyl)-4-methylaniline would be primarily dictated by the electronic and steric nature of substituents introduced onto the aromatic ring or the aniline (B41778) nitrogen. The core structure features an electron-donating methyl group and an electron-withdrawing ethylsulfonyl group, which create a complex electronic environment.

Electronic Effects:

Amino Group (NH2): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. However, the bulky ethylsulfonyl group at the meta-position and the methyl group at the para-position to the amine will sterically hinder reactions at certain positions.

Ethylsulfonyl Group (SO2Et): This is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta-position relative to itself.

Methyl Group (CH3): This is a weak activating group and is ortho, para-directing.

The interplay of these groups would lead to specific regioselectivity in chemical reactions. For instance, in an electrophilic substitution reaction, the position of substitution would be a balance between the activating effect of the amino and methyl groups and the deactivating effect of the ethylsulfonyl group.

Steric Effects:

The ethylsulfonyl group and the methyl group impose significant steric hindrance, which can influence the rate and feasibility of reactions at adjacent positions. Modifications at the aniline nitrogen, such as alkylation or acylation, would further alter the steric environment and the nucleophilicity of the nitrogen atom.

A hypothetical study on the reactivity of various substituted this compound derivatives might yield data similar to that presented in the interactive table below, which illustrates the expected impact of different substituents on the rate of a hypothetical electrophilic bromination reaction.

Substituent at C5Electronic EffectSteric HindrancePredicted Relative Reaction Rate
-HNeutralLow1.0
-CH3Electron-donatingModerate2.5
-ClElectron-withdrawingModerate0.5
-NO2Strongly electron-withdrawingHigh0.1
-OCH3Strongly electron-donatingModerate5.0

This table is a hypothetical representation based on general chemical principles and not on experimental data for this compound.

Exploration of Molecular Interactions in Defined Chemical Systems

In a non-biological context, the molecular interactions of this compound derivatives would be of interest in fields such as materials science or catalysis. The key interaction points on the molecule are the amino group (hydrogen bond donor and acceptor), the sulfonyl group (hydrogen bond acceptor), and the aromatic ring (π-π stacking interactions).

The binding of these derivatives to a specific molecular scaffold, for example, a porous metal-organic framework (MOF) or a synthetic receptor, would depend on the complementarity of these interaction points.

Hydrogen Bonding: The N-H protons of the aniline and the oxygen atoms of the sulfonyl group are prime sites for hydrogen bonding.

π-π Interactions: The electron-rich aromatic ring can participate in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar sulfonyl group creates a significant dipole moment in the molecule, which can lead to dipole-dipole interactions.

Modifying substituents would tune these interactions. For instance, adding a hydroxyl group would introduce another hydrogen-bonding site, while adding a larger alkyl group could enhance van der Waals interactions but might also introduce steric clashes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reaction Predictability

While no specific QSAR models for the chemical reactivity of this compound derivatives are publicly available, such models could be developed to predict reaction outcomes. A QSAR study would involve synthesizing a library of derivatives, measuring their reactivity in a specific chemical transformation (e.g., reaction rate, yield), and then correlating this data with calculated molecular descriptors.

Applicable descriptors could include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, and frontier molecular orbital energies (HOMO/LUMO).

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volumes.

Lipophilic Descriptors: LogP or calculated lipophilicity parameters.

A resulting QSAR equation might take the form:

log(k) = c0 + c1σ + c2Es + c3*logP

Where k is the reaction rate constant, and c0-c3 are coefficients determined by regression analysis. Such a model would allow for the prediction of reactivity for yet-unsynthesized derivatives, guiding experimental work. General QSAR models for the toxicity of aniline derivatives have been developed and show that parameters like lipophilicity and the presence of specific substituents can be correlated with biological activity. researchgate.netnih.gov These principles could be adapted to predict chemical reactivity.

Stereochemical Considerations in Derivative Synthesis and Reactivity

The core structure of this compound is achiral. However, stereocenters can be introduced through modification. For example, derivatization of the amino group with a chiral auxiliary or synthesis of derivatives with a chiral substituent would result in stereoisomers.

The synthesis of such chiral derivatives would require stereoselective methods. For instance, the use of chiral catalysts or reagents could favor the formation of one enantiomer or diastereomer over another. Recent studies on the enantiospecific synthesis of aniline-derived sulfonimidamides highlight methods for creating chiral centers at sulfur, which could be relevant to derivatives of this compound. wur.nl

Once formed, the stereochemistry of these derivatives could significantly influence their reactivity and interactions in chiral environments. For example, in a reaction with a chiral reagent, the different stereoisomers of a this compound derivative would be expected to react at different rates, leading to kinetic resolution.

Future Directions and Emerging Research Avenues for 3 Ethylsulfonyl 4 Methylaniline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(Ethylsulfonyl)-4-methylaniline will likely be characterized by a move towards greener and more efficient methodologies. Traditional synthetic routes for analogous compounds can be multi-step and may utilize harsh reagents. Future research is anticipated to focus on the development of catalytic systems that offer high atom economy and milder reaction conditions.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . rsc.orgrsc.orgdntb.gov.uaresearchgate.net These methods have become indispensable in organic synthesis for their ability to form carbon-sulfur bonds with high selectivity. Future research could explore novel palladium catalysts, potentially supported on reusable materials, to facilitate the direct sulfonylation of a suitably protected 4-methylaniline derivative. dntb.gov.ua The use of more environmentally benign solvents and lower catalyst loadings will be a key focus.

Furthermore, the field of organocatalysis presents a metal-free alternative for the synthesis of functionalized anilines. organic-chemistry.orgnih.govacs.orgnih.govrsc.org Research into organocatalytic methods for the introduction of the ethylsulfonyl group could lead to more sustainable and cost-effective synthetic pathways. These methods often rely on the activation of substrates through the formation of transient reactive intermediates, avoiding the need for heavy metals. organic-chemistry.org A recent study highlighted a novel, environmentally friendly method for generating substituted anilines from benzyl (B1604629) azides, which could inspire new approaches for the synthesis of compounds like this compound. chemrxiv.orgchemrxiv.org

Synthetic Approach Potential Advantages Key Research Focus
Palladium-Catalyzed Cross-CouplingHigh selectivity, broad substrate scope. rsc.orgrsc.orgDevelopment of reusable catalysts, use of greener solvents. dntb.gov.ua
OrganocatalysisMetal-free, environmentally benign, cost-effective. organic-chemistry.orgnih.govDesign of new organocatalysts for C-S bond formation.
Green Chemistry ApproachesReduced waste, use of renewable resources. chemrxiv.orgijpsjournal.comDevelopment of one-pot syntheses, use of biodegradable materials. chemrxiv.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound is crucial for its future applications. The integration of advanced spectroscopic techniques with computational modeling will provide unprecedented insights into its electronic structure, conformational dynamics, and intermolecular interactions.

Advanced spectroscopic methods , such as two-dimensional NMR techniques and high-resolution mass spectrometry, will be instrumental in unambiguously characterizing the compound and its potential reaction products. Rotational spectroscopy, for instance, has been used to determine the conformational preferences of related benzenesulfonamide (B165840) derivatives in the gas phase, offering a benchmark for theoretical calculations. kcl.ac.uk Spectroscopic studies on sulfonyl-containing aromatic compounds can also elucidate the nature of intramolecular interactions, such as hydrogen bonding, which can influence the compound's reactivity and physical properties. sdu.dkmdpi.comacs.org

Computational chemistry will play a pivotal role in predicting the behavior of this compound. youtube.com Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic properties, vibrational frequencies, and reactivity. Such studies can help in understanding the "ortho effect," where the ethylsulfonyl group may sterically and electronically influence the reactivity of the adjacent amino group. quora.combyjus.com Computational modeling can also guide the design of new synthetic routes and predict the properties of novel materials derived from this compound. nih.gov

Technique Information Gained Future Research Application
2D NMR SpectroscopyDetailed structural connectivity and spatial relationships.Elucidation of complex reaction mechanisms and product structures.
Rotational SpectroscopyPrecise molecular geometry and conformational preferences. kcl.ac.ukValidation of computational models and understanding of subtle structural effects.
Computational Chemistry (DFT)Electronic structure, reactivity indices, and predicted spectral data. youtube.comGuiding synthetic design and predicting material properties. nih.gov

Applications as Precursors in Advanced Materials and Specialty Chemicals

The unique combination of an aromatic amine and a sulfonyl group in this compound makes it an attractive building block for the synthesis of advanced materials and specialty chemicals. The aniline (B41778) moiety is a well-established precursor for polymers, dyes, and pharmaceuticals, while the sulfonyl group can impart desirable properties such as thermal stability and specific electronic characteristics. wikipedia.orgmarket.usmarkwideresearch.comprnewswire.comresearchgate.net

In the realm of advanced materials , this compound could serve as a monomer for the synthesis of novel polyamides or polyimides. The presence of the ethylsulfonyl group could enhance the thermal and mechanical properties of the resulting polymers, making them suitable for high-performance applications. Furthermore, aniline derivatives are known to be precursors for conductive polymers, and future research could explore the potential of this compound in the development of new electronic materials.

As a specialty chemical , this compound could find applications in the agrochemical and pharmaceutical industries. markwideresearch.comprnewswire.com The sulfonamide linkage is a common feature in many bioactive molecules. mdpi.com The specific substitution pattern of this compound could be exploited to synthesize new classes of compounds with potential biological activity. For example, arylsulfonamides are known to be of great importance in medicinal chemistry. nih.gov

Application Area Potential Role of this compound Anticipated Properties of Derivatives
Advanced PolymersMonomer for polyamides or polyimides.Enhanced thermal stability, improved mechanical strength.
Electronic MaterialsPrecursor for conductive polymers.Tailored electronic properties due to the sulfonyl group.
AgrochemicalsBuilding block for new pesticides or herbicides.Potential for novel modes of action.
PharmaceuticalsScaffold for the synthesis of bioactive compounds. mdpi.comThe sulfonamide moiety is a well-known pharmacophore. nih.gov

Exploration of Unique Chemical Reactivity in Complex Systems

The interplay between the electron-donating amino group and the electron-withdrawing ethylsulfonyl group, along with their ortho positioning, is expected to give rise to unique chemical reactivity for this compound. Future research will likely delve into exploiting this reactivity in the context of complex chemical transformations and the synthesis of novel heterocyclic systems.

The amino group can be readily diazotized and subsequently replaced by a wide range of functional groups through Sandmeyer-type reactions . libretexts.org This would allow for the introduction of halogens, cyano groups, or hydroxyl groups, providing access to a diverse array of substituted derivatives for further functionalization. The high reactivity of anilines towards electrophilic substitution could also be harnessed, although the directing effects of the existing substituents would need to be carefully considered. byjus.com

Furthermore, the presence of both a nucleophilic amine and an activated aromatic ring could be utilized in multicomponent reactions to construct complex molecular architectures in a single step. acs.org The development of novel cascade reactions starting from this compound could lead to the efficient synthesis of fused heterocyclic compounds, which are often found in biologically active molecules. The unique steric and electronic environment of the molecule may also lead to unexpected regioselectivity in these complex reactions. quora.combyjus.com

Reaction Type Potential Transformation Significance
Diazotization and Sandmeyer ReactionsConversion of the amino group to various other functionalities. libretexts.orgProvides access to a wide range of derivatives for further synthesis.
Electrophilic Aromatic SubstitutionIntroduction of new substituents onto the aromatic ring. byjus.comFunctionalization of the benzene (B151609) ring to tune properties.
Multicomponent/Cascade ReactionsOne-pot synthesis of complex heterocyclic structures. acs.orgEfficient construction of novel molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethylsulfonyl)-4-methylaniline, and how can reaction yields be maximized?

  • Methodological Answer : A viable synthetic pathway involves sulfonation and subsequent ethylation. For example, sodium sulfinate intermediates (derived from sulfonic acids) can react with ethyl iodide to introduce the ethylsulfonyl group, as demonstrated in analogous sulfonyl-containing compounds . To maximize yields, optimize reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst selection. Machine learning models trained on high-throughput datasets (e.g., random forest algorithms) can predict optimal catalysts and inhibitors for C–N coupling reactions, which are critical for introducing the aniline moiety .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the ethylsulfonyl (–SO₂–CH₂CH₃) and methylaniline (–NH₂–C₆H₃–CH₃) groups via characteristic chemical shifts (e.g., ~δ 1.3 ppm for CH₃ in ethylsulfonyl and δ 6.5–7.5 ppm for aromatic protons).
  • HPLC/MS : Monitor purity (>98%) and detect side products like over-sulfonated derivatives or unreacted intermediates.
  • Elemental Analysis : Verify stoichiometry (C: ~51.6%, H: ~5.4%, N: ~6.7%, S: ~14.7%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to the sulfonyl group’s hydrolytic susceptibility. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Periodic FT-IR analysis can detect hydrolysis (e.g., broadening of –SO₂– peaks at ~1150–1350 cm⁻¹). Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Machine learning (ML) models, such as random forests, can predict catalytic performance using atomic/molecular descriptors (e.g., electronegativity, steric parameters). Train models on datasets from analogous Buchwald-Hartwig couplings involving 4-methylaniline derivatives. Key descriptors include:

  • Hammett σₚ values for substituent effects on the aniline ring.
  • Vibrational frequencies of the sulfonyl group to assess electronic delocalization.
    ML-guided catalyst selection (e.g., Pd-XPhos) improves tolerance to steric hindrance from the ethylsulfonyl group .

Q. What mechanistic insights explain contradictory data in sulfonyl-directed functionalization reactions?

  • Methodological Answer : Contradictions in regioselectivity (e.g., para vs. meta substitution) may arise from competing electronic effects:

  • Electron-withdrawing sulfonyl groups direct electrophiles to meta positions.
  • Steric bulk from the ethyl group can favor para substitution.
    Use DFT calculations to map transition states and identify dominant effects. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve ambiguities .

Q. How does the ethylsulfonyl group influence the compound’s bioactivity in agrochemical applications?

  • Methodological Answer : The ethylsulfonyl moiety enhances binding to enzyme active sites (e.g., acetolactate synthase in herbicides) via polar interactions. Compare bioactivity of this compound with analogs (e.g., methylsulfonyl or phenylsulfonyl derivatives) using:

  • Molecular docking to assess binding affinity.
  • In vitro enzyme inhibition assays (IC₅₀ values).
    Patent data suggest derivatives with ethylsulfonyl groups exhibit improved pesticidal activity due to increased metabolic stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for sulfonated aniline derivatives?

  • Methodological Answer : Variations in melting points (e.g., 227–230°C vs. 243–245°C for methylsulfonyl aniline hydrochlorides ) may stem from:

  • Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. acetone) and analyze via XRD.
  • Hydration states : Perform thermogravimetric analysis (TGA) to detect water loss.
    Standardize reporting by specifying solvent systems and drying protocols.

Application-Oriented Questions

Q. What role does this compound play in synthesizing kinase inhibitors?

  • Methodological Answer : The ethylsulfonyl-aniline scaffold serves as a pharmacophore in VEGFR2 inhibitors. Key steps include:

  • Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.
  • Protection/deprotection strategies for the aniline NH₂ group (e.g., Boc or Fmoc) to prevent side reactions.
    Biological evaluation via cell-based assays (e.g., endothelial cell proliferation) validates target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.